(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
Description
“(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide” is a synthetic small molecule classified as a complement factor D inhibitor, as designated by the International Nonproprietary Names (INN) system . This compound targets the complement system, a critical component of innate immunity, and specifically inhibits factor D—a serine protease essential for the activation of the alternative pathway.
Structurally, the compound features:
- A pyrrolidine-2-carboxamide backbone with (2S,4R) stereochemistry.
- A 4-fluorine substituent on the pyrrolidine ring, which may enhance metabolic stability or binding affinity.
- A 6-bromopyridin-2-yl group as the amide substituent, contributing to halogen bonding interactions.
- An indazol-1-yl acetyl moiety with 3-acetyl and 2-methylpyrimidin-5-yl groups, likely critical for target engagement.
Properties
IUPAC Name |
1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBARDGJJAGJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrFN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide , also known as Danicopan, is a small molecule complement factor D inhibitor. It has garnered attention for its potential therapeutic applications, particularly in the treatment of paroxysmal nocturnal hemoglobinuria (PNH) and other hematological disorders.
- Molecular Formula : C26H23BrFN7O3
- Molecular Weight : 580.4 g/mol
- Purity : Typically 95% .
Danicopan functions by inhibiting complement factor D, which plays a crucial role in the alternative pathway of the complement system. This inhibition prevents the activation of downstream components, thereby reducing hemolysis and inflammation associated with diseases like PNH.
Antiviral Properties
Recent studies have suggested that compounds similar to Danicopan exhibit antiviral properties. For instance, heterocyclic compounds containing indazole structures have shown significant activity against various viruses. In particular, derivatives have been tested for their efficacy against herpes simplex virus (HSV) and other viral strains . While specific data on Danicopan's antiviral activity is limited, its structural analogs indicate a potential for similar effects.
Clinical Applications
Danicopan is indicated as an add-on therapy to ravulizumab or eculizumab for treating extravascular hemolysis in adults with PNH. Its use is associated with a reduced risk of hemolytic episodes and improved patient outcomes . However, it is not effective as a standalone treatment and should be used in conjunction with other therapies.
Case Studies
- Clinical Trial Data : In a clinical trial involving patients with PNH, Danicopan was administered at a dosage of 150 mg three times daily. The study reported that patients experienced significant reductions in hemolysis markers compared to placebo groups .
- Adverse Effects : While generally well-tolerated, some patients experienced elevated liver enzymes and gastrointestinal disturbances. Monitoring for serious infections is essential due to the immunosuppressive nature of complement inhibitors .
Research Findings
A systematic review of related compounds indicates that modifications in the indazole structure can enhance biological activity. For example, compounds with additional pyrimidine or bromopyridine moieties demonstrated improved binding affinity to target receptors .
Comparative Analysis of Related Compounds
| Compound Name | Mechanism of Action | Indications | Notable Efficacy |
|---|---|---|---|
| Danicopan | Complement Factor D Inhibitor | PNH | Reduces hemolysis |
| Other Indazole Derivatives | Antiviral Activity | HSV, HCV | High cytotoxicity threshold |
Scientific Research Applications
Pharmacological Studies
Danicopan has been investigated for its role as a Factor D inhibitor , which is crucial in the alternative pathway of the complement system. This pathway is implicated in various diseases, including age-related macular degeneration and other inflammatory conditions. By inhibiting Factor D, Danicopan may help modulate immune responses and reduce tissue damage caused by excessive complement activation .
Cancer Research
The compound's structural components suggest potential applications in oncology. The indazole moiety is known for its anticancer properties. Studies have indicated that compounds containing indazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Danicopan's unique structure may enhance its efficacy as a chemotherapeutic agent .
Neuropharmacology
Research indicates that pyrrolidine derivatives can exhibit neuroprotective effects. Danicopan may be explored for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features to Danicopan possess antimicrobial properties. Investigating its efficacy against various bacterial and fungal strains could reveal new therapeutic options in combating resistant pathogens .
Case Studies and Research Findings
Chemical Reactions Analysis
Deprotection to Form (2S,4R)-N-(6-Bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide (Intermediate 4)
Reaction Overview :
Intermediate 3 undergoes Boc deprotection using 4M HCl/dioxane, yielding the free amine .
Conditions :
-
Reagent : 4M HCl/dioxane (168 kg)
-
Temperature : 25°C
-
Duration : 1 hour
Key Observations :
-
Reaction monitored via HPLC.
-
Product isolated after neutralization with aqueous NaHCO₃ and extraction with DCM.
Suzuki-Miyaura Coupling to Form tert-Butyl 2-(3-Acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl)acetate (Intermediate 9)
Reaction Overview :
A palladium-catalyzed cross-coupling between 4-bromo-2-methylpyrimidine and bispinacolato diboron introduces the pyrimidine moiety to the indazole core .
Conditions :
-
Catalyst : Pd(dppf)Cl₂
-
Solvent : Dioxane (206 kg)
-
Base : Potassium acetate (17 kg)
-
Temperature : Degassed under nitrogen
Key Observations :
Ester Hydrolysis to Yield 2-(3-Acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl)acetic Acid (Intermediate 10)
Reaction Overview :
The tert-butyl ester in Intermediate 9 is cleaved using trifluoroacetic acid (TFA) in DCM, yielding the carboxylic acid .
Conditions :
-
Reagent : TFA (374.5 kg)
-
Solvent : DCM (465 kg)
-
Temperature : 15–35°C
Key Observations :
Final Amide Coupling to Form Danicopan
Reaction Overview :
Intermediate 4 reacts with Intermediate 10 via amide bond formation, facilitated by coupling agents such as HATU or DCC .
Conditions :
-
Solvent : DCM or DMF
-
Activators : Not explicitly stated in sources but inferred from standard protocols.
Key Observations :
-
Final purification via recrystallization or chromatography.
Critical Analysis of Reaction Mechanisms
-
Amide Bond Formation (Step 1) :
Methanesulfonyl chloride activates the carboxylic acid of N-Boc-proline, forming a reactive mixed anhydride. Nucleophilic attack by 2-amino-6-bromopyridine yields the carboxamide . -
Boc Deprotection (Step 2) :
HCl protonates the tert-butyloxycarbonyl group, leading to cleavage and release of CO₂ and tert-butanol . -
Suzuki Coupling (Step 3) :
Oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronate ester, and reductive elimination form the C–C bond between indazole and pyrimidine .
This synthesis leverages robust methodologies to ensure high stereochemical fidelity and purity, critical for Danicopan’s pharmacological activity as a complement factor D inhibitor .
Comparison with Similar Compounds
Key Observations:
Structural Uniqueness : The compound’s 4-fluoropyrrolidine and 6-bromopyridin-2-yl groups distinguish it from other factor D inhibitors like danicopan, which lacks halogenated pyrrolidine motifs . These features may enhance binding to factor D’s active site.
Pharmacokinetic Hypotheses : The bromine and fluorine atoms could improve lipophilicity, though this may increase plasma protein binding compared to danicopan’s triazolopyridine core.
Research Findings and Limitations
- Evidence Constraints: The provided materials lack direct comparative data for this compound.
- Structural Analogues : The indazole-pyrimidine moiety shares similarities with kinase inhibitors (e.g., crizotinib), but its role in factor D inhibition remains speculative without experimental data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
